molecular formula C13H18N6O B2469923 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2176201-04-8

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2469923
CAS No.: 2176201-04-8
M. Wt: 274.328
InChI Key: BPDIUDRZIGITMO-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-triazole moiety linked via a methylene bridge to an azetidine ring, which is further conjugated to a 1,3,5-trimethylpyrazole methanone group. Such structural features are common in medicinal chemistry for targeting enzymes or receptors involved in cancer and infectious diseases .

Properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-9-12(10(2)17(3)16-9)13(20)18-4-11(5-18)6-19-8-14-7-15-19/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDIUDRZIGITMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , with the molecular formula C13H18N6OC_{13}H_{18}N_{6}O and a molecular weight of 274.328 g/mol, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity through an examination of its structural components, synthesis methods, and relevant research findings.

Structural Features

This compound features several key structural components:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that can enhance biological activity.
  • Triazole Moiety : Known for its diverse pharmacological properties, particularly in antifungal and antibacterial activities.
  • Pyrazole Group : Associated with various biological activities, including anticancer properties.

The unique hybrid structure of this compound may enhance its pharmacological profile compared to simpler analogs.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. The following general steps can be outlined:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Triazole Moiety : This step often utilizes click chemistry or other coupling reactions to attach the triazole group.
  • Addition of the Pyrazole Component : This may involve condensation reactions to form the final product.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies across different fields:

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. The compound has been tested against various bacterial and fungal strains to determine its Minimum Inhibitory Concentration (MIC). Preliminary results suggest promising antimicrobial efficacy, comparable to known antibiotics.

Anticancer Activity

Given the structural similarities to other pyrazole-containing compounds known for their anticancer effects, this compound has undergone cytotoxicity assays against several cancer cell lines. Results demonstrated a notable reduction in cell viability with calculated IC50 values indicating effective cytotoxicity against specific cancer types.

Diagnostic Applications

Due to its potential for specific interactions with biomolecules, this compound is being explored for use in diagnostic tests. Initial studies focus on its ability to detect specific diseases or conditions through assay kits, evaluating sensitivity and specificity in clinical settings.

Agrochemical Potential

The compound's structural features suggest potential applications in agrochemistry as a pesticide. Controlled studies are ongoing to assess its efficacy in reducing pest populations and improving crop yields.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
5-MethylpyrazolePyrazole ringAntimicrobial
1H-Triazole derivativesTriazole ringAntifungal
Azetidine-based compoundsAzetidine ringAnticancer

This comparative analysis highlights how the unique combination of heterocycles in this compound may enhance its pharmacological profile compared to simpler analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds. For instance:

  • A study on triazole derivatives showed significant antifungal activity against Candida species.
  • Research on pyrazole derivatives indicated promising results in inhibiting tumor growth in various cancer models.

These findings support the hypothesis that this compound could possess multifaceted biological activities worth further exploration.

Scientific Research Applications

Structural Features

The compound features several key structural components that contribute to its biological activity:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that enhances biological interactions.
  • Triazole Moiety : Known for its diverse pharmacological properties, particularly in antifungal and antibacterial activities.
  • Pyrazole Group : Associated with various biological activities, including anticancer properties.

The unique combination of these heterocycles may enhance the pharmacological profile compared to simpler analogs.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. The compound has been tested against various bacterial and fungal strains to determine its Minimum Inhibitory Concentration (MIC). Preliminary results suggest promising antimicrobial efficacy comparable to known antibiotics.

Anticancer Activity

Given its structural similarities to other pyrazole-containing compounds known for their anticancer effects, this compound has undergone cytotoxicity assays against several cancer cell lines. Results demonstrated a notable reduction in cell viability with calculated IC50 values indicating effective cytotoxicity against specific cancer types.

Diagnostic Applications

Due to its potential for specific interactions with biomolecules, this compound is being explored for use in diagnostic tests. Initial studies focus on its ability to detect specific diseases or conditions through assay kits, evaluating sensitivity and specificity in clinical settings.

Agrochemical Potential

The compound's structural features suggest potential applications in agrochemistry as a pesticide. Controlled studies are ongoing to assess its efficacy in reducing pest populations and improving crop yields.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • A study on triazole derivatives showed significant antifungal activity against Candida species.
  • Research on pyrazole derivatives indicated promising results in inhibiting tumor growth in various cancer models.

These findings support the hypothesis that this compound could possess multifaceted biological activities worth further exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include:

  • Thiadiazole derivatives (e.g., compound 9b from ): Replace the azetidine-triazole group with a 1,3,4-thiadiazole ring.
  • Thiazole derivatives (e.g., compound 12a): Feature a thiazole ring instead of the pyrazole-methanone group.
  • Pyrazoline methanones (e.g., compounds 5a–g from ): Contain a 4-hydroxyphenyl group instead of the triazole-azetidine system.

Table 1: Structural Comparison

Compound Class Core Structure Key Substituents Biological Target
Target Compound Azetidine-triazole + pyrazole-methanone 1,3,5-Trimethylpyrazole Not specified in evidence
Thiadiazole derivatives 1,3,4-Thiadiazole Phenyl, substituted ethylidene HepG2, MCF-7
Thiazole derivatives Thiazole ring Aryl, diazenyl groups HepG2, MCF-7
Pyrazoline methanones 4-Hydroxyphenyl + pyrazoline Disubstituted chalcone derivatives Not evaluated in evidence

Table 3: Antitumor Activity (IC₅₀, µM)

Compound HepG2 MCF-7 SAR Insights
Thiadiazole 9b 2.94 >10 Electron-withdrawing groups enhance uptake
Thiazole 12a 1.19 3.40 Diazenyl improves permeability
Target Compound N/A N/A Azetidine may improve metabolic stability

Q & A

Q. Table 1: Synthetic Yield Optimization

ConditionCatalystSolventTemperature (°C)Yield (%)Reference
Standard protocolTEAEthanol8065
Microwave-assistedDBUTHF10092
Reflux (extended)DMAPDMF9078

Q. Table 2: Biological Activity of Analogous Compounds

Compound VariantFungicidal Activity (MIC, µg/mL)Cytotoxicity (IC50_{50}, µg/mL)
Triazole-methyl derivative50>200
Pyrazole-methoxy derivative120150

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